REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([C:8]3=O)[CH2:6]1)[CH2:12]2)=[O:4].C([O-])=O.[NH4+:19]>CO.[Pd]>[CH3:1][O:2][C:3]([C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH:8]3[NH2:19])[CH2:6]1)[CH2:12]2)=[O:4] |f:1.2|
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Name
|
|
Quantity
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6.5 g
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Type
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reactant
|
Smiles
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COC(=O)C12CC3C(C(CC(C1)C3)C2)=O
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Name
|
|
Quantity
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75 mL
|
Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
1 g
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Type
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catalyst
|
Smiles
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[Pd]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 1 h after which it
|
Duration
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1 h
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Type
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FILTRATION
|
Details
|
filtered through hyflo bed
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Type
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CONCENTRATION
|
Details
|
The clear filtrate was concentrated under reduced pressure
|
Type
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ADDITION
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Details
|
the residue was diluted with water
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Type
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EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over anhydrous sodium sulphate and solvent
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C12CC3C(C(CC(C1)C3)C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |